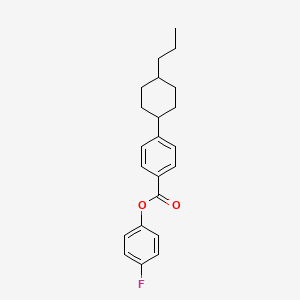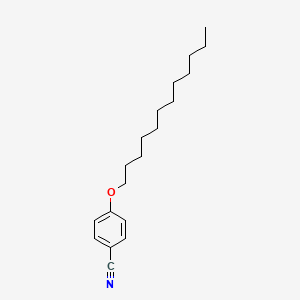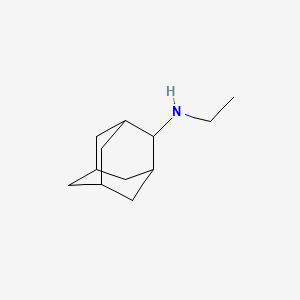
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 6-methyl-2-pyridinyl moiety, with a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Methyl-2-pyridinyl)benzamide
- 4-Bromo-N-(6-methyl-2-pyridinyl)benzamide
- 2-Methyl-N-(3-pyridinyl)benzamide
Uniqueness
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.
Propiedades
Número CAS |
92573-10-9 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-2-7-12(14-9)15-13(17)10-5-3-6-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
Clave InChI |
HWGQXZQCNJNJCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)


![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)


![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
